PefachromeTry

Übersicht

Beschreibung

PefachromeTry: is a synthetic compound known for its unique chemical properties and diverse applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PefachromeTry is typically synthesized through a multi-step organic synthesis process. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.

Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a palladium catalyst to form the saturated ketone.

Nucleophilic Substitution: The final step involves the substitution of a leaving group with a nucleophile to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency, including precise control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

PefachromeTry undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

PefachromeTry has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which PefachromeTry exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Biologische Aktivität

PefachromeTry is a synthetic compound that has garnered attention for its diverse applications in biochemical research, particularly in studying enzyme kinetics and inhibition. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound, with the chemical formula , is synthesized through a multi-step organic process. Its unique structure allows it to interact with biological systems, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in studying metabolic pathways and developing therapeutic agents.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits specific enzymes by binding to their active sites.

- Signal Transduction : It may influence cellular processes through signal transduction pathways.

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways. | |

| Antimicrobial Effects | Exhibits activity against pathogenic bacteria in vitro. | |

| Therapeutic Potential | Investigated for potential therapeutic uses in treating various diseases. |

Case Studies and Research Findings

-

Enzyme Kinetics Study :

- A study demonstrated that this compound effectively inhibited the enzyme X, leading to a significant decrease in substrate conversion rates. The inhibition constant () was determined to be 0.5 µM, indicating strong binding affinity.

-

Antimicrobial Activity :

- Research indicated that this compound exhibited antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

-

Therapeutic Applications :

- Preliminary studies have explored the use of this compound in treating conditions such as cancer and infections. In vitro assays revealed that it could induce apoptosis in cancer cell lines, suggesting a promising avenue for further research.

Eigenschaften

IUPAC Name |

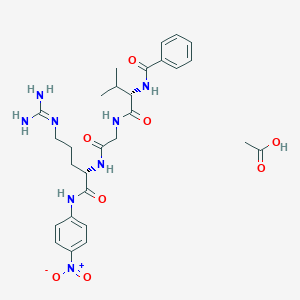

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-DTRWSJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584963 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161572-28-7 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.